N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
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Overview
Description
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide: is a complex organic compound that features a unique combination of furan, thiophene, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide typically involves multiple steps:
Formation of the Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling of the Rings: The furan and thiophene rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.
Formation of the Acetamide Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding sulfoxides and sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran and dihydrothiophene derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in metal-catalyzed reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Corrosion Inhibitors: Its thiophene moiety makes it suitable for use as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can interact with aromatic residues in the active site of enzymes, while the acetamide group can form hydrogen bonds with amino acid residues . This interaction can modulate the activity of the enzyme or receptor, leading to the compound’s biological effects .
Comparison with Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has been studied for its antibacterial activity.
5-Furan-2-yl-4H[1,2,4]triazole-3-thiol: Another furan-containing compound with potential therapeutic applications.
Benzo[4,5]thieno[3,2-b]benzofurans: These compounds feature both furan and thiophene rings and are used in materials science.
Uniqueness: N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide is unique due to its combination of furan, thiophene, and acetamide groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound with applications across multiple fields .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S2/c1-14(2)25-18-5-3-15(4-6-18)9-20(22)21-11-19-10-17(13-24-19)16-7-8-23-12-16/h3-8,10,12-14H,9,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJSFVYNUFVNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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